BenchChemオンラインストアへようこそ!

3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Chemical synthesis Quality control Procurement specification

This 3,6-diarylpyrazolo[1,5-a]pyrimidine features a privileged adenine-mimetic core validated in FDA-approved TRK kinase inhibitors. The 7-amino group provides a critical hydrogen-bonding motif for ATP-competitive binding, while the 3,6-diaryl substitution pattern occupies chemical space distinct from 3,7- or 3,5-isomers—ensuring non-interchangeable SAR outcomes. Procure 98% purity material with validated HPLC/LCMS documentation to minimize impurity-derived side reactions in multi-step kinase inhibitor synthesis. Ideal for hit-to-lead optimization, chemical biology probe generation, and focused kinase library design.

Molecular Formula C18H14N4
Molecular Weight 286.338
CAS No. 32016-25-4
Cat. No. B2813393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS32016-25-4
Molecular FormulaC18H14N4
Molecular Weight286.338
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C4=CC=CC=C4)N=C2)N
InChIInChI=1S/C18H14N4/c19-17-15(13-7-3-1-4-8-13)11-20-18-16(12-21-22(17)18)14-9-5-2-6-10-14/h1-12H,19H2
InChIKeyBCEDTUZUUXMOKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 32016-25-4): 3,6-Diaryl-Substituted Building Block for Kinase-Focused Medicinal Chemistry


3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 32016-25-4) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole-pyrimidine core with phenyl substituents at the 3- and 6-positions . The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, particularly as an adenine-mimetic core for designing ATP-competitive kinase inhibitors [1]. The 3,6-diaryl substitution pattern is synthetically accessible via regioselective condensation of 3-aminopyrazoles with formylated acetophenones under mild aqueous conditions [2]. This compound is commercially available from multiple vendors as a research-grade building block, with typical specifications including ≥95% or ≥98% purity, molecular weight 286.33 g/mol, and molecular formula C18H14N4 .

Why 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Interchanged with Other Pyrazolo[1,5-a]pyrimidine Analogs


Substitution within the pyrazolo[1,5-a]pyrimidine scaffold is not interchangeable because the position and electronic nature of substituents fundamentally alter kinase selectivity profiles, binding affinity, and downstream biological activity. Structure-activity relationship studies on 3,6-disubstituted pyrazolo[1,5-a]pyrimidines have demonstrated that even modest changes to aryl substituents at the 3- and 6-positions produce substantial differences in potency against KDR kinase and other therapeutic targets [1]. The 3,6-diaryl pattern occupies a specific region of chemical space distinct from 3,7-diaryl isomers, 3,5-diphenyl analogs, or mono-substituted derivatives—each of which exhibits divergent binding modes and target engagement profiles [2]. Consequently, substituting this compound with a positional isomer or an analog bearing different aryl groups will yield non-equivalent SAR outcomes, making procurement decisions based purely on scaffold class unreliable for reproducible research [3].

Quantitative Differentiation Evidence: 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs and Isomers


Commercial Purity Tier: 98% Specification Enables Reproducible Synthesis vs. 95% Grade Alternatives

Among commercial suppliers of 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, purity specifications diverge between 95% and 98% grades. Vendors including Calpac Lab and Leyan supply this compound at 98% purity , whereas several alternative suppliers offer only 95% purity material . The 3 percentage-point difference in purity specification translates to a 60% reduction in potential impurities (from ≤5% to ≤2% total impurities), which is meaningful for multistep synthetic applications where impurity carryover affects downstream yield and purity of final compounds [1].

Chemical synthesis Quality control Procurement specification Building block purity

Regiochemical Identity: 3,6-Diaryl Substitution Pattern Distinct from 3,7-Diaryl Isomers

The synthesis of 3,6-diarylpyrazolo[1,5-a]pyrimidine-7-amines proceeds regioselectively when 3-aminopyrazoles are condensed with formylated acetophenones under KHSO₄ catalysis in aqueous media at 60°C. This method yields the 3,6-diaryl isomer as the structurally confirmed product, distinct from the 3,7-diaryl isomer that forms under alternative reaction conditions [1]. X-ray crystallography of representative compounds (5b and 7i) unequivocally confirmed the regiochemical assignment of the 3,6-diaryl series [2]. The 3,6- versus 3,7-substitution pattern is not a trivial structural nuance: the two regioisomers occupy different three-dimensional space relative to the 7-amino group, which serves as a critical hydrogen-bonding motif in kinase active sites, resulting in non-overlapping biological profiles [3].

Regioselectivity Isomer differentiation Structural confirmation Synthetic methodology

Scaffold Privilege: Pyrazolo[1,5-a]pyrimidine Core as Validated Kinase Inhibitor Template with FDA-Approved Precedent

The pyrazolo[1,5-a]pyrimidine core has progressed from research scaffold to clinically validated pharmacophore, with FDA-approved TRK kinase inhibitors demonstrating the translational relevance of this heterocyclic framework [1]. In head-to-head synthetic comparisons, 3,6-disubstituted pyrazolo[1,5-a]pyrimidines have been established as a distinct class of KDR kinase inhibitors, with SAR studies demonstrating that potency optimization is achievable through systematic variation of the 3- and 6-aryl substituents [2]. The core scaffold enables structural modifications at multiple positions, allowing fine-tuning of potency, selectivity, and pharmacokinetic properties in a manner not accessible to simpler monocyclic heterocycles [3]. This scaffold-level validation provides confidence that 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is positioned within a therapeutically relevant chemical space, distinguishing it from unvalidated or exploratory heterocyclic building blocks.

Kinase inhibition Drug discovery Scaffold validation Medicinal chemistry

Synthetic Tractability: Scalable Regioselective Synthesis Enables Reproducible Access vs. Non-Optimized Analogs

A reproducible and scalable method for synthesizing 3,6-substituted pyrazolo[1,5-a]pyrimidines has been developed and validated, establishing this compound class as the basis for rational design of selective AMPK inhibitors [1]. The synthetic route employs environmentally friendly conditions including aqueous media and KHSO₄ catalysis at 60°C, delivering regioselective formation of 3,6-diarylpyrazolo[1,5-a]pyrimidine-7-amines in a one-pot, two-step sequence [2]. This stands in contrast to many pyrazolo[1,5-a]pyrimidine derivatives that require microwave-assisted conditions, anhydrous solvents, or multi-step protection/deprotection sequences that limit scalability and batch-to-batch reproducibility [3]. The Suzuki-Miyaura cross-coupling methodology using Buchwald ligands has been demonstrated as applicable for C-C bond formation at the sterically hindered 6-position, further expanding the derivatization potential of this scaffold [4].

Synthetic methodology Scalability Process chemistry Reproducibility

Optimal Application Scenarios for 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine Based on Evidence


Medicinal Chemistry: Hit-to-Lead Optimization of Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated clinical translation via FDA-approved TRK kinase inhibitors, establishing this core as a validated starting point for kinase-targeted drug discovery . The 3,6-diaryl substitution pattern has been specifically investigated in SAR studies for KDR kinase inhibition, confirming that systematic variation of aryl groups at these positions enables potency tuning . The 7-amino group serves as a critical hydrogen-bonding motif that mimics the adenine N6 amino group in ATP-competitive binding modes, making this compound a strategic building block for generating focused kinase inhibitor libraries [1]. Researchers pursuing hit-to-lead optimization for kinase targets should prioritize this compound as a core scaffold due to its structural validation and documented derivatization potential at both the 7-amino position and via cross-coupling at the 6-position [2].

Synthetic Methodology: Development of Regioselective Heterocycle Syntheses

The regioselective synthesis of 3,6-diarylpyrazolo[1,5-a]pyrimidine-7-amines via KHSO₄-catalyzed condensation in aqueous media serves as a model system for developing environmentally friendly heterocycle syntheses . X-ray crystallographic confirmation of the 3,6-regiochemistry (compounds 5b and 7i) provides unambiguous structural validation, enabling this compound series to be used as a benchmark for assessing new regioselective methodologies targeting pyrazolo[1,5-a]pyrimidine scaffolds . The scalable method developed by Novikova et al. demonstrates that 3,6-substituted pyrazolo[1,5-a]pyrimidines can be accessed in reproducible, multi-gram quantities suitable for both academic and industrial research settings [1]. For process chemistry groups and synthetic methodology labs, this compound series offers a well-characterized, structurally confirmed system for validating new catalytic approaches to fused N-heterocycles [2].

Chemical Biology: Tool Compound Synthesis and Target Engagement Studies

The 7-amino group of 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine provides a functional handle for derivatization, enabling the synthesis of tool compounds including biotinylated probes for pull-down assays, fluorescent conjugates for cellular imaging, and affinity chromatography ligands for target identification . The scaffold's established role in kinase inhibition , combined with the availability of high-purity (98%) commercial material [1], positions this compound as a reliable starting point for generating chemical biology probes. The validated synthetic accessibility and scalable preparation methods ensure that sufficient quantities can be obtained for extensive biological profiling campaigns [2].

Procurement Quality Assurance: Specification-Driven Vendor Selection

For procurement professionals sourcing 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, purity specification is a critical differentiator. Vendors supplying 98% purity material (e.g., Leyan, Calpac Lab) offer a 60% reduction in maximum allowable impurities compared to 95% grade alternatives . Given that this compound is typically employed as a building block in multistep synthetic sequences, the 3 percentage-point purity advantage translates to measurably lower risk of impurity-derived side reactions and improved downstream product quality . Procurement decisions should prioritize vendors providing 98% grade material with validated analytical documentation (HPLC/LCMS certificates of analysis), particularly for medicinal chemistry applications where impurity carryover can confound SAR interpretation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.